molecular formula C21H24FN3O3 B12495044 Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate

Cat. No.: B12495044
M. Wt: 385.4 g/mol
InChI Key: QPLNEZIWFMKNAE-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with an ethylpiperazinyl group and a fluorobenzoylamino group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate core, followed by the introduction of the ethylpiperazinyl group and the fluorobenzoylamino group. Common reagents used in these reactions include methyl benzoate, ethylpiperazine, and 2-fluorobenzoyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and reactors to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The ethylpiperazinyl group may interact with receptors or enzymes, while the fluorobenzoylamino group may enhance binding affinity or specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-ethylpiperazin-1-yl)benzoate
  • N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine

Uniqueness

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C21H24FN3O3

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate

InChI

InChI=1S/C21H24FN3O3/c1-3-24-10-12-25(13-11-24)19-9-8-15(21(27)28-2)14-18(19)23-20(26)16-6-4-5-7-17(16)22/h4-9,14H,3,10-13H2,1-2H3,(H,23,26)

InChI Key

QPLNEZIWFMKNAE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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